alpha-Multistriatin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54815-06-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1S,2R,4S,5R)-5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18O2/c1-4-10-8(3)5-7(2)9(12-10)6-11-10/h7-9H,4-6H2,1-3H3/t7-,8+,9-,10-/m1/s1 |
InChI Key |
YMBRJMLOGNZRFY-UTINFBMNSA-N |
SMILES |
CCC12C(CC(C(O1)CO2)C)C |
Isomeric SMILES |
CC[C@]12[C@H](C[C@H]([C@H](O1)CO2)C)C |
Canonical SMILES |
CCC12C(CC(C(O1)CO2)C)C |
Other CAS No. |
59014-03-8 |
Synonyms |
multistriatin |
Origin of Product |
United States |
Stereochemical Investigations and Isomeric Forms of Alpha Multistriatin
Determination of Absolute Configuration
The absolute configuration of natural (-)-alpha-multistriatin has been established as (1S,2R,4S,5R). ontosight.ainih.govcapes.gov.brmedkoo.com This determination has been achieved through various methods, including chiral synthesis from precursors with known absolute stereochemistry, such as D-mannitol or D-glucose. cdnsciencepub.comcapes.gov.br Comparison of the ¹³C NMR spectra of natural (-)-alpha-multistriatin with synthetic material in the presence of a chiral shift reagent has also contributed to confirming its absolute configuration. researchgate.net Early studies utilizing stereonational synthesis also played a role in establishing the relative stereochemistry. researchgate.netpherobase.com
Several research groups have reported stereoselective syntheses of alpha-multistriatin to confirm its absolute configuration and provide access to optically active forms. cdnsciencepub.compherobase.com For instance, a highly stereoselective eighteen-step synthesis starting from D-glucose successfully converted it into (-)-alpha-multistriatin. cdnsciencepub.com Another approach involved synthesis from (+)-3R-citronellol. researchgate.net
Characterization of Enantiomers and Diastereomers
Multistriatin (B1197378) exists in several diastereomeric forms, depending on the positions of the methyl groups. wikipedia.org These include alpha-, beta-, gamma-, and delta-multistriatin. cdnsciencepub.com However, only the natural stereoisomer, this compound, is reported to attract elm bark beetles. cdnsciencepub.comwikipedia.org The beta-isomer has been isolated from beetles but was found to be inactive as an attractant. cdnsciencepub.com
The specific stereoisomeric configuration (1S,2R,4S,5R) of this compound is crucial for its biological interaction as a pheromone. ontosight.ai Studies have been conducted on the synthesis of multistriatin enantiomers and their activity on Scolytus multistriatus. pherobase.com The response of the European elm bark beetle to isomers and components of its pheromone has also been investigated. pherobase.com
Synthesis often yields mixtures of diastereomers, which require separation. For example, one synthetic route provided multistriatin in an 85:15 ratio of alpha- and gamma-isomers. google.com Techniques such as gas-liquid chromatography (GLC) have been used to analyze the purity of synthetic this compound and confirm the absence of other isomers. cdnsciencepub.com
Data regarding the specific rotations of enantiomers are important for characterizing their optical purity. For instance, natural (-)-alpha-multistriatin has an optical rotation of [α]²²D -47° (hexane). cdnsciencepub.com
Conformational Analysis
Conformational analysis of bicyclic systems like the 6,8-dioxabicyclo[3.2.1]octane skeleton of this compound is essential for understanding its three-dimensional structure and how this relates to its biological activity. While specific detailed conformational analysis data for this compound were not extensively detailed in the search results, the general principles of conformational analysis apply to this bicyclic ether structure. amazonaws.com
Studies on related bicyclic compounds and the application of techniques like NMR spectroscopy, including the use of lanthanide-induced chemical shifts, have been employed to determine the relative stereochemistry of multistriatin isomers. researchgate.netpherobase.com Carbon-13 NMR spectra have also been used in the structural elucidation and confirmation of stereochemistry for compounds in the 6,8-dioxabicyclo[3.2.1]octane system. pherobase.com
The conformational preferences of cyclic systems can be influenced by the positions and interactions of substituents. diamond.ac.uk Understanding the favored conformers of this compound is important for elucidating its binding to olfactory receptors in the elm bark beetle. Although not specific to this compound, conformational analysis techniques such as circular dichroism and NMR spectroscopy are commonly used to investigate the three-dimensional structure of organic molecules. diamond.ac.uknih.gov
Advanced Chemical Synthesis Methodologies for Alpha Multistriatin
Historical Overview of Synthetic Approaches
Early synthetic efforts focused on establishing the structure and relative stereochemistry of multistriatin (B1197378) isomers. The gross structure was initially deduced spectrometrically and confirmed by total synthesis. researchgate.net The relative configuration was later established through stereonational synthesis. researchgate.net Initial syntheses were often non-stereoselective, yielding mixtures of isomers including alpha-, beta-, gamma-, and delta-multistriatin. cdnsciencepub.com The identification of alpha-multistriatin as the principal attractant spurred the development of stereocontrolled synthetic routes. researchgate.net One early stereocontrolled synthesis yielded a mixture predominantly composed of alpha- and gamma-isomers from commercially available cis-2-butene-1,4-diol. google.comuchicago.edu
Total Stereoselective Synthesis
Achieving the correct stereochemistry at the four chiral centers (C1, C2, C4, and C5 in the bicyclo[3.2.1]octane system) is crucial for synthesizing the biologically active (-)-alpha-multistriatin. nih.govmedkoo.comcdnsciencepub.comcapes.gov.br Total stereoselective syntheses have employed various strategies to control the relative and absolute configurations.
Chiral Pool Synthesis (e.g., from D-glucose, D-mannitol)
Utilizing readily available enantiomerically pure natural products as starting materials, known as the chiral pool approach, has been a successful strategy for the stereoselective synthesis of this compound.
Synthesis from D-glucose: A totally stereospecific synthesis of (-)-alpha-multistriatin starting from D-glucose has been reported. cdnsciencepub.comresearchgate.netcdnsciencepub.com This route involved multiple steps to convert the carbohydrate structure into the desired bicyclic ketal with the correct absolute stereochemistry. cdnsciencepub.com The stereochemistry at C-5 of D-glucose corresponds to the C-1 stereocenter in (-)-alpha-multistriatin. cdnsciencepub.com
Synthesis from D-mannitol: Another chiral pool approach utilized D-mannitol as the starting material for the synthesis of (-)-alpha-multistriatin. capes.gov.brresearchgate.net D-mannitol is a readily available and inexpensive carbohydrate, making it a valuable chiral source for complex molecule synthesis. mdpi.com
Asymmetric Catalysis in Synthesis (e.g., catalytic antibodies)
Asymmetric catalysis offers a powerful method to induce chirality during bond formation, providing an alternative to chiral pool strategies.
Catalytic Antibodies: The use of catalytic antibodies has been explored for the asymmetric synthesis of (-)-alpha-multistriatin. nih.govcornell.edulookchem.comacs.org Catalytic antibodies are designed to catalyze specific chemical transformations with high selectivity, including stereoselectivity. This approach demonstrated that an efficient total synthesis of this compound could be achieved via antibody catalysis. nih.gov
Development of Novel Synthetic Routes
Ongoing research continues to explore novel and more efficient routes to this compound, aiming for improved yields, fewer steps, and enhanced stereocontrol. While specific "novel" routes beyond the general strategies mentioned were not detailed as distinct categories in the search results, the continuous reporting of new synthetic methodologies in the literature (as seen in the variety of publications from different years) indicates ongoing development in this area. Researchers constantly seek new reagents, catalysts, and reaction sequences to access the bicyclic ketal core with high fidelity.
Synthesis of Structural Analogues and Isomers for Biological Evaluation
The synthesis of structural analogues and other isomers of multistriatin is important for understanding the structure-activity relationships of these compounds and for potential applications in pest control. wikipedia.org While this compound is the primary attractant, other isomers like beta-, gamma-, and delta-multistriatin have also been synthesized and evaluated for their biological activity, although they are generally less active or inactive as attractants for the European elm bark beetle. wikipedia.orgcdnsciencepub.comresearchgate.net
Syntheses designed to produce this compound often inadvertently or intentionally produce other isomers, which can then be separated and studied. google.comuchicago.eduresearchgate.net Specific synthetic routes have also been developed for other isomers, such as delta-multistriatin. pherobase.comacs.org The ability to synthesize various analogues and isomers allows for systematic investigation into how structural modifications affect the pheromone activity and interaction with the beetle's chemoreceptors.
Compound Names and PubChem CIDs
Ecological and Behavioral Research on Alpha Multistriatin S Role
Function as an Aggregation Pheromone Component in Scolytid Beetles
Alpha-multistriatin is a well-established component of the aggregation pheromone systems in several species of Scolytus beetles, which are significant pests of elm trees. Aggregation pheromones play a crucial role in the life cycle of these beetles, facilitating the mass colonization of host trees necessary for successful reproduction and overcoming tree defenses ontosight.aithegoodscentscompany.com.
The aggregation pheromone of the smaller European elm bark beetle, Scolytus multistriatus, is the most thoroughly understood among Scolytus species thegoodscentscompany.com. This pheromone system involves a blend of compounds, including beetle-produced (-)-threo-4-methyl-3-heptanol and (-)-alpha-multistriatin thegoodscentscompany.com. These beetle-produced components, in conjunction with host-produced volatiles such as (-)-alpha-cubebene (B106616) from injured elm tissue, form a potent attractant that draws both males and additional females to a suitable breeding site thegoodscentscompany.com. The arrival of multiple beetles leads to gallery construction and colonization of the host tree thegoodscentscompany.com.
While this compound is a critical component for S. multistriatus, its role varies among other Scolytus species. For instance, in Scolytus scolytus, the large elm bark beetle, aggregation pheromones are primarily produced by unmated male beetles boring into elm, consisting of (-)-isomers of threo and erythro 4-methyl-3-heptanol (B77350) wikidata.org. Although this compound is produced by both male and female S. scolytus (albeit in trace amounts by males), it appears to have little influence on the behavior of this species wikidata.orgfishersci.ca.
The banded elm bark beetle, Scolytus schevyrewi, an invasive species, also responds to lures containing this compound fishersci.canih.govfishersci.se. Commercial lures developed for S. multistriatus, which include this compound and 4-methyl-3-heptanol, have been shown to attract S. schevyrewi nih.govfishersci.se. However, the magnitude of the response in S. schevyrewi is typically moderate compared to the strong attraction observed in S. multistriatus fishersci.ca.
Species-Specific Responses (e.g., Scolytus multistriatus, S. scolytus, S. schevyrewi)
The behavioral responses to this compound and pheromone blends containing it are distinctly species-specific within the Scolytus genus.
Scolytus multistriatus : This species exhibits a strong attractive response to blends containing (-)-alpha-multistriatin, (-)-threo-4-methyl-3-heptanol, and host synergists like (-)-alpha-cubebene thegoodscentscompany.comwikidata.orgwikipedia.orgwikipedia.org. Studies using enantiomerically pure (-)-alpha-multistriatin have confirmed its attractiveness to S. multistriatus, with the (+)-enantiomer showing little to no activity and potentially inhibiting the response to the active form at high concentrations wikipedia.org. Field tests have demonstrated that this compound significantly enhances the response of S. multistriatus to baits containing 4-methyl-3-heptanol and host synergists wikipedia.org.
Scolytus scolytus : In contrast to S. multistriatus, S. scolytus shows a weaker response to this compound wikidata.orgfishersci.cawikipedia.org. Research suggests that this compound released by S. scolytus females may even interfere with the response of conspecifics to their own pheromone components, such as 4-methyl-3-heptanol fishersci.ca. Field experiments have indicated that this compound, at release rates effective for S. multistriatus, had no effect on the capture of S. scolytus, and higher release rates could interrupt their response to 4-methyl-3-heptanol baits wikipedia.org.
Scolytus schevyrewi : S. schevyrewi is attracted to commercial lures designed for S. multistriatus that contain this compound and 4-methyl-3-heptanol nih.govfishersci.se. However, comparative studies show that S. multistriatus has a significantly greater response to these lures than S. schevyrewi fishersci.ca. S. schevyrewi shows moderate attraction, typically 3–10-fold greater than unbaited control traps, to blends including multistriatin (B1197378) fishersci.ca. Electroantennography (EAG) studies reveal that both S. schevyrewi and S. multistriatus antennae respond to racemic multistriatin, with multistriatin eliciting the greatest sensitivity among tested compounds like 2-methyl-3-buten-2-ol (B93329) and alpha-pinene (B124742) fishersci.ca.
These species-specific differences in response highlight the complexity of pheromone communication and the potential for variations in receptor mechanisms or the precise blend requirements for optimal attraction across closely related species.
Interplay with Host Plant Volatiles (e.g., Synergism, Antagonism)
The effectiveness of this compound as an aggregation pheromone component is significantly influenced by the presence and ratio of host plant volatiles. This interplay can result in synergistic or antagonistic effects on beetle attraction.
For Scolytus multistriatus, the combination of beetle-produced pheromones (including this compound and 4-methyl-3-heptanol) and host-produced volatiles (such as (-)-alpha-cubebene) is crucial for optimal attraction thegoodscentscompany.comwikidata.orgwikipedia.org. (-)-alpha-cubebene, released from injured elm tissue, acts as a host synergist, enhancing the attractiveness of the beetle-produced pheromone components thegoodscentscompany.comwikipedia.org. Other host compounds like (-)-limonene (B1674923) have also been evaluated as synergists for S. scolytus wikidata.org.
The ratio between pheromone components and host plant volatiles is critical and can influence the type and strength of the behavioral response fishersci.ca. This ratio often reflects the colonization status of the host tree; a changing ratio as more beetles arrive can signal to late-arriving beetles to seek less crowded, uncolonized trees, thereby reducing intraspecific competition and optimizing brood success fishersci.ca.
While specific detailed data on the synergistic or antagonistic effects of various host plant volatiles specifically with this compound across all Scolytus species is not extensively detailed in the provided snippets, the general principle of host plant volatiles modulating pheromone responses is well-documented in bark beetles and other insects mpg.denih.govnih.govfishersci.ca. For instance, studies on other beetle species have shown that blends of host plant volatiles can significantly increase the response to pheromones, and the release rates of these volatiles are important, with high rates potentially causing antagonism in some cases while being synergistic in others mpg.de.
The complex interaction between this compound, other pheromone components, and host plant volatiles underscores the sophisticated chemical communication system that governs host selection and aggregation in elm bark beetles.
Mechanistic Studies of Insect Behavioral Responses
Understanding the mechanisms by which scolytid beetles detect and respond to this compound and associated semiochemicals is crucial for comprehending their behavior and developing effective management strategies. Research in this area has explored olfactory receptor mechanisms, the influence of chemical cues on flight and orientation, and the optimization of pheromone blends.
Olfactory Receptor Mechanisms and Chemoreception
Insect chemoreception, particularly olfaction, is mediated by specialized sensory neurons, primarily located on the antennae, which express olfactory receptors (ORs) ontosight.ainih.gov. These ORs function as heterodimers, typically consisting of a variable odor-specific receptor protein and a constant co-receptor protein (Orco) nih.gov. The binding of specific volatile molecules, such as pheromones and host plant volatiles, to these receptors triggers a cascade of events that leads to a behavioral response.
While the precise molecular details of the olfactory receptors that bind this compound in Scolytus species are not provided in the search results, the EAG data confirm that the antennae are equipped to detect it, forming the initial step in the chemosensory pathway that leads to behavioral responses like aggregation.
Optimization of Pheromone Component Ratios and Release Rates in Behavioral Assays
Behavioral assays, particularly field trapping experiments, have been instrumental in optimizing the ratios and release rates of pheromone components, including this compound, for attracting scolytid beetles. These studies aim to identify the specific blends and concentrations that elicit the strongest behavioral responses.
Research on Scolytus multistriatus has involved evaluating the field responses to baits containing different combinations and release rates of this compound, 4-methyl-3-heptanol, and host synergists wikipedia.org. These studies have shown that the attractiveness of a blend is highly dependent on the ratio of its components wikipedia.org. For example, this compound released at specific rates (e.g., 5-10 µ g/day ) can enhance the response of S. multistriatus to other attractants, while higher release rates may lead to inhibition wikipedia.org.
Data from field experiments, such as those conducted with S. scolytus and S. multistriatus using baits containing varying amounts of alpha, beta, gamma, or delta multistriatin isomers along with 4-methyl-3-heptanol and host synergists, provide quantitative insights into the effectiveness of different formulations wikipedia.org.
Interactive Table 1: Field Response of Scolytus Species to Pheromone Baits (Illustrative Data based on Search Results)
| Bait Composition (Illustrative) | S. multistriatus Captures (Mean) | S. scolytus Captures (Mean) | Notes |
| Control (Solvent only) | Low | Low | Baseline attraction |
| 4-methyl-3-heptanol + Host Synergist | Moderate | Moderate | Attraction to key components |
| Above + this compound (Low Rate) | High | No effect / Low | Synergism in S. multistriatus |
| Above + this compound (High Rate) | Reduced | Reduced | Inhibition at high concentration |
| Commercial Multilure (contains this compound) | Very High | Moderate | Effective commercial blend |
Ecological Implications in Forest Pest Dynamics and Management Strategies
This compound's function as a pheromone directly influences the aggregation behavior of elm bark beetles, attracting both males and additional females to suitable host trees for breeding. wikipedia.orgusda.gov This aggregation is a critical step in the beetles overcoming the natural defenses of elm trees, leading to successful colonization and reproduction. usda.gov The compound is released by virgin female S. multistriatus beetles upon finding a suitable food source, such as an elm tree. wikipedia.org
Research has explored the potential of using this compound in forest pest management strategies, primarily through trapping programs aimed at controlling populations of elm bark beetles and thus limiting the spread of Dutch elm disease. wikipedia.orgisa-arbor.com Studies have investigated the effectiveness of mass trapping using lures containing this compound in various scenarios, including preventing beetle immigration into disease-free elm stands and reducing beetle populations in urban areas. isa-arbor.com
This compound also plays a role in the chemical ecology of other related bark beetle species. For example, the banded elm bark beetle, Scolytus schevyrewi, an invasive species in North America, is also attracted to lures containing this compound, in combination with other pheromone components like 4-methyl-3-heptanol and alpha-cubebene. eppo.int This attraction to similar semiochemicals highlights potential interactions and competitive dynamics between different bark beetle species in shared habitats. usda.goveppo.intresearchgate.net Research indicates that S. schevyrewi has shown competitive advantages over S. multistriatus in some areas where they co-occur, and it may be displacing the latter in certain regions. eppo.int
The ratio of this compound to host chemicals can influence beetle behavior, reflecting the colonization state of a tree and potentially leading late-arriving beetles to seek uncolonized hosts, a mechanism known to reduce intraspecific competition. cabidigitallibrary.org
While data tables directly detailing research findings on the ecological implications of this compound in forest pest dynamics were not extensively available in the search results in a format suitable for direct extraction into interactive tables, the research findings discussed above highlight the compound's central role in elm bark beetle behavior and its application in trapping strategies. The variability in trapping effectiveness and the influence of other semiochemicals and host volatiles are key research findings in this area.
Data Table: Compounds Associated with Scolytus Aggregation Pheromones
| Compound Name | Role in Pheromone | Associated Beetle Species |
| This compound | Attractant | Scolytus multistriatus, Scolytus schevyrewi wikipedia.orgusda.goveppo.int |
| 4-methyl-3-heptanol | Attractant | Scolytus multistriatus, Scolytus scolytus, Scolytus schevyrewi isa-arbor.comeppo.intisa-arbor.com |
| alpha-cubebene | Synergist/Attractant | Scolytus multistriatus, Scolytus scolytus, Scolytus schevyrewi isa-arbor.comeppo.intcabidigitallibrary.org |
| 2-methyl-3-buten-2-ol (MB) | Attractant | Scolytus schevyrewi (in combination with multistriatin) researchgate.net |
The ecological implications of this compound are thus intricately linked to the dynamics of elm bark beetle populations and their impact on elm trees, particularly in the context of Dutch elm disease. Its use in management strategies, while promising, is influenced by complex interactions with other semiochemicals and the broader ecological landscape.
Analytical and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structure Elucidation and Purity Assessment
Spectroscopic techniques play a crucial role in determining the molecular structure and verifying the purity of alpha-Multistriatin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are particularly diagnostic for this compound and are used to distinguish it from its isomers google.comcdnsciencepub.comacs.orgcdnsciencepub.comresearchgate.net. ¹H NMR spectra provide information on the types of protons and their environments, including chemical shifts (δ) and coupling constants (J). For instance, characteristic signals in the ¹H NMR spectrum of this compound include those for the protons on the bicyclic ring system and the methyl and ethyl substituents google.com. ¹³C NMR spectroscopy provides insights into the carbon skeleton, with distinct signals for each unique carbon atom google.com. Studies have utilized 270 MHz ¹H NMR and 22.63 MHz ¹³C NMR spectrometers for detailed analysis google.com. Lanthanide-induced chemical shifts have also been employed to help determine the relative stereochemistry of multistriatin (B1197378) isomers using NMR researchgate.netpherobase.com.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands in the IR spectrum confirm the presence of C-H, C-O-C (ether), and ring stretching vibrations google.comcdnsciencepub.comscribd.comjyotinivas.org. For example, IR spectra of this compound show bands around 2960-2880 cm⁻¹ (C-H), 1172, 1124, 1031 cm⁻¹ (C-O-C), and 912, 894 cm⁻¹ (ring) google.com.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of this compound, which is essential for confirming its identity and assessing purity. Both low-resolution and high-resolution mass spectrometry have been used google.comcdnsciencepub.com. The mass spectrum shows a molecular ion peak (M⁺) and characteristic fragment ions resulting from the fragmentation of the bicyclic structure google.comlibretexts.org. For example, a significant fragment ion is often observed at m/z 57 google.com. GC-MS, which couples gas chromatography with mass spectrometry, is frequently used for structural determination of pheromones like this compound, especially when sample quantities are limited rsc.orgcsic.esbioone.orgusda.gov.
Chromatographic Methods for Isomer Separation and Quantitative Analysis
Chromatographic techniques are vital for separating this compound from its stereoisomers (beta-, gamma-, and delta-multistriatin) and for quantitative analysis. Isomers are compounds with the same molecular formula but different structural arrangements mtc-usa.com. Multistriatin exists as several stereoisomers due to the chiral centers in its bicyclic structure researchgate.net.
Gas Chromatography (GC): Gas chromatography is a widely used technique for the separation and analysis of volatile compounds like this compound google.comcdnsciencepub.comresearchgate.netcdnsciencepub.comcsic.esbioone.orgusda.govresearchgate.net. Packed or capillary columns with specific stationary phases (e.g., Carbowax 20M, OV 101) are employed to achieve separation based on differences in boiling points and interactions with the stationary phase google.comcdnsciencepub.com. GC is particularly effective for separating the different multistriatin isomers google.comcdnsciencepub.comcdnsciencepub.com. Quantitative analysis can be performed using flame ionization detectors (FID) or by coupling GC with mass spectrometry (GC-MS) csic.esusda.gov. VPC (vapor phase chromatography), a term often used interchangeably with GC in older literature, has also been used to analyze the isomeric composition of synthesized multistriatin researchgate.netcdnsciencepub.com.
High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile multistriatin, HPLC can be used, particularly for separating less volatile derivatives or in specific analytical schemes google.com. HPLC with silica (B1680970) gel columns has been reported for separating multistriatin isomers google.com. Chiral HPLC columns are specifically designed to separate enantiomers, which are stereoisomers that are non-superimposable mirror images mtc-usa.comnih.gov. While not explicitly detailed for this compound enantiomer separation in the provided text, chiral chromatography is a standard technique for resolving enantiomeric mixtures of chiral compounds mtc-usa.comresearchgate.netnih.gov.
Detailed research findings often include specific chromatographic conditions, such as column type, temperature programs, and carrier gas flow rates, along with retention times for this compound and its isomers. The ratio of this compound to other isomers in synthesized mixtures is frequently determined by GC analysis google.com.
Here is a simulated data table based on information found in the search results regarding spectroscopic data:
Table 1: Selected Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations / Characteristic Data | Source |
| ¹H NMR | Characteristic signals for bicyclic protons, methyl, and ethyl groups; Diagnostic for isomer differentiation. | google.comcdnsciencepub.comcdnsciencepub.com |
| ¹³C NMR | Distinct signals for each carbon atom in the bicyclic structure and substituents. | google.comacs.org |
| IR Spectroscopy | Absorption bands for C-H, C-O-C (ether), and ring vibrations (e.g., ~2900, ~1100, ~900 cm⁻¹). | google.comcdnsciencepub.com |
| Mass Spectrometry | Molecular ion (M⁺) at m/z 170; Characteristic fragmentation pattern, including prominent ion at m/z 57. | google.comcdnsciencepub.comupv.es |
Note: Specific chemical shift and intensity data can vary depending on the solvent and instrument used.
Here is a simulated data table based on information found in the search results regarding chromatographic analysis:
Table 2: Selected Chromatographic Data for Multistriatin Isomer Analysis by GC
| Method | Column Type | Stationary Phase | Temperature Program / Isothermal Temperature | Key Finding | Source |
| GC | 6 ft. × 0.125 in. glass column | 1.5% Carbowax 20M | 80°C Isothermal | Separation of multistriatin isomers achieved. google.com | google.com |
| GC | 6 ft x 1/8 in. column | 3% OV 101 Chromosorb W(HP) | Varied conditions | Separation of multistriatin isomers achieved. cdnsciencepub.comcdnsciencepub.com | cdnsciencepub.comcdnsciencepub.com |
| GLC | Not specified | Not specified | Not specified | Analysis of alpha:gamma isomer ratio (85:15). google.com | google.com |
Note: Specific retention times would depend on the exact conditions and column used.
Structure Activity Relationship Sar Studies in a Pheromonal Context
Impact of Enantiomeric Purity on Pheromonal Efficacy
Alpha-multistriatin is a chiral molecule with multiple stereocenters. wikipedia.orgherts.ac.uk Research has demonstrably shown that the pheromonal activity is highly specific to a particular enantiomer. The naturally occurring stereoisomer, (-)-alpha-multistriatin, is the primary attractant for S. multistriatus. slideshare.netwikipedia.orgusda.govchemical-ecology.netcdnsciencepub.com Studies involving synthetic enantiomers have revealed significant differences in biological activity.
Enantiomerically pure (-)-alpha-multistriatin has been shown to be as attractive to S. multistriatus as the natural pheromone blend. chemical-ecology.net In contrast, the (+)-enantiomer exhibits little to no attractant activity in laboratory and field tests. chemical-ecology.net Furthermore, at higher concentrations, the (+)-enantiomer can even inhibit the response of beetles to the active (-)-enantiomer. chemical-ecology.net This highlights the critical role of enantiomeric purity for optimal pheromonal efficacy. The presence of the "unnatural" enantiomer can interfere with the intended biological response. umons.ac.be
Data from studies on the response of S. multistriatus to different enantiomeric compositions of this compound illustrate this impact:
| Compound | Enantiomeric Composition | Pheromonal Activity (Relative to Natural) | Effect on Beetle Response | Source |
| Natural Pheromone Blend | Primarily (-)-alpha-multistriatin | 1.0 | Attractant | wikipedia.orgusda.govchemical-ecology.net |
| (-)-alpha-Multistriatin | Enantiopure (-) | Comparable to Natural | Attractant | chemical-ecology.net |
| (+)-alpha-Multistriatin | Enantiopure (+) | Little to No Activity | Inactive; Inhibitory at high doses | chemical-ecology.net |
| Racemic this compound | 50% (-) : 50% (+) | Reduced compared to (-) | Attractant, but less effective | Implied by differential activity chemical-ecology.net |
These findings underscore the necessity of synthesizing this compound with high enantiomeric purity for use in pest management strategies targeting S. multistriatus.
Stereochemical Requirements for Biological Activity
The specific stereochemistry of (-)-alpha-multistriatin is paramount for its recognition by the olfactory receptors of S. multistriatus. The absolute stereochemistry of the natural pheromone has been established as (1S,2R,4S,5R). wikipedia.orgresearchgate.net This precise three-dimensional arrangement of atoms is essential for binding to the receptor sites in the beetle's antennae and triggering the appropriate behavioral response (aggregation). umons.ac.beksu.edu.sa
This compound exists in several diastereomeric forms due to the positions of its methyl groups. wikipedia.orgherts.ac.uk However, only the alpha isomer possesses significant attractant activity for the elm bark beetles. wikipedia.orgherts.ac.uk Other isomers, such as delta-multistriatin, have been isolated from beetles but were found to be inactive as attractants for certain populations. cdnsciencepub.compherobase.com
Research into the synthesis of this compound has focused on stereocontrolled routes to obtain the biologically active (-)-enantiomer with high purity. google.compherobase.comacs.orgnih.govresearchgate.net The effectiveness of synthetic this compound is directly tied to the successful replication of the natural (1S,2R,4S,5R) configuration. Studies comparing the biological activity of different stereoisomers and diastereomers have consistently shown that deviations from this specific structure result in diminished or abolished pheromonal activity. wikipedia.orgchemical-ecology.netcdnsciencepub.com This strict stereochemical requirement is a common feature in insect pheromones, reflecting the high specificity of olfactory receptor proteins. umons.ac.be
The following table summarizes the biological activity of different stereoisomers and diastereomers of multistriatin (B1197378):
| Compound | Stereochemistry | Biological Activity (S. multistriatus attraction) | Source |
| This compound | (1S,2R,4S,5R) (-) | High Attractant Activity | slideshare.netwikipedia.orgusda.govchemical-ecology.netcdnsciencepub.com |
| This compound | (1R,2S,4R,5S) (+) | Little to No Activity; Inhibitory at high doses | chemical-ecology.net |
| delta-Multistriatin | Various Stereoisomers | Inactive as Attractant (for certain populations) | cdnsciencepub.compherobase.com |
| Other Multistriatin Isomers | Various Diastereomers | Inactive as Attractant | wikipedia.orgherts.ac.uk |
The data unequivocally demonstrate that the specific (1S,2R,4S,5R) stereochemistry of (-)-alpha-multistriatin is a fundamental requirement for its function as an aggregation pheromone for S. multistriatus.
Future Research Trajectories and Innovations in Alpha Multistriatin Studies
Exploration of Undiscovered Biosynthetic Pathways
The precise biosynthetic pathway of alpha-multistriatin in the smaller European elm bark beetle, Scolytus multistriatus, remains largely unelucidated, presenting a significant frontier for biochemical and genetic research. While it is known that virgin female beetles produce the pheromone after feeding on elm tissue, the specific enzymatic steps and genetic precursors are not fully understood. esf.edued.govchemical-ecology.net
Future research will likely focus on identifying the genes and enzymes responsible for its production. It is hypothesized that the beetle may synthesize the compound de novo through common isoprenoid pathways, such as the mevalonate (B85504) pathway, or it may modify precursors obtained from the host elm tree. rsc.orgmdpi.com Elucidating this pathway is crucial, as it could open avenues for novel production methods, potentially through engineered microorganisms or cell-free systems, offering a more sustainable alternative to chemical synthesis.
Key Research Questions for Biosynthetic Pathways:
What are the primary precursors (host-derived or de novo) for the this compound molecule?
Which specific enzymes (e.g., synthases, oxidoreductases) are involved in the key reaction steps?
What are the genetic regulatory mechanisms that control the expression of these biosynthetic genes?
Can the identified genes be expressed in a heterologous system (e.g., yeast, E. coli) for biotechnological production of this compound?
Refinement of Enantioselective Synthetic Strategies
The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the development of efficient and highly selective synthetic methods is a continuous area of research. Early syntheses established the compound's structure, but often lacked the stereocontrol necessary for producing the most active enantiomers in high purity. nih.gov
Modern synthetic chemistry offers a toolkit of advanced methodologies that can be applied to refine the synthesis of this compound. Future innovations will likely concentrate on improving yield, reducing the number of steps, and employing more environmentally benign reagents and catalysts. rsc.orgresearchgate.net The goal is to develop scalable, cost-effective processes suitable for the commercial production of pheromone lures. beilstein-journals.orgsemanticscholar.org
| Synthetic Strategy | Key Features & Advantages | Potential Future Refinements |
|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral starting materials (e.g., D-glucose). researchgate.net | Identifying more abundant/cheaper starting materials; improving conversion efficiency. |
| Asymmetric Catalysis | Employs chiral catalysts to create the desired stereocenters with high enantioselectivity. | Development of novel, more active, and recyclable catalysts (e.g., organocatalysts, new metal complexes). |
| Metathesis-Based Routes | Uses powerful C-C bond-forming reactions like Z-selective cross-metathesis for efficient chain construction. nih.gov | Optimizing catalyst loading and selectivity for complex bicyclic ketal structures. |
| Iron-Catalyzed Cross-Coupling | Employs cheap, non-toxic iron catalysts as a sustainable alternative to precious metal catalysts. beilstein-journals.orgsemanticscholar.org | Broadening the scope of coupling partners and improving functional group tolerance. |
Elucidation of Cross-Species Pheromonal Interactions
While this compound is the key aggregation pheromone for Scolytus multistriatus, its effects on other, non-target species are not well-documented. pherobase.com This represents a critical knowledge gap, especially as pheromone-based products are deployed more widely in diverse ecosystems. Understanding these interactions is essential for a comprehensive ecological risk assessment.
Future research must investigate the semiochemical landscape to determine if this compound acts as an attractant, repellent, or synomone for other organisms, including other bark beetles, predators, and parasitoids. Such studies are vital to ensure that the use of this compound in pest management does not inadvertently disrupt local food webs or attract other pest species. nih.govresearchgate.net Controlled field trials and laboratory olfactometer assays will be instrumental in mapping these potential interspecific interactions.
Development of Ecologically Sound Pest Management Technologies (e.g., pheromone-based trapping and disruption)
The primary application of synthetic this compound is in integrated pest management (IPM) programs for Dutch elm disease. isa-arbor.com Research is continuously focused on making these tools more effective, user-friendly, and environmentally sustainable.
Pheromone-Based Trapping: Traps baited with this compound and host synergists are effective for monitoring beetle populations. Future innovations may include the development of "smart traps" that integrate automated counting and data transmission to provide real-time population monitoring, allowing for more precise and timely management interventions.
Mating Disruption and Controlled Release: A significant area of innovation lies in the formulation and delivery of the pheromone. Advanced controlled-release technologies are being developed to provide long-lasting and consistent pheromone dispersal for mating disruption. One such promising technology is SPLAT® (Specialized Pheromone and Lure Application Technology) .
SPLAT® is an amorphous, flowable emulsion that can be loaded with pheromones. It is applied to trees as dollops, which are rain-fast and provide a slow, controlled release of the active ingredient over several weeks to months. This technology offers a significant improvement over traditional short-lived lures or dispensers.
| Technology | Description | Advantages | Future Research Focus |
|---|---|---|---|
| High-Capacity Trapping | Traps designed to capture large numbers of beetles for population suppression (mass trapping). isa-arbor.com | Reduces local beetle populations and disease transmission. | Optimizing trap density and placement; improving lure longevity. |
| Mating Disruption | Permeating the air with synthetic pheromone to confuse male beetles and prevent them from locating females. | Reduces reproduction and subsequent generations; highly specific to the target pest. | Developing more efficient and longer-lasting release formulations. |
| SPLAT® (Specialized Pheromone & Lure Application Technology) | A wax-based, flowable emulsion for the controlled release of semiochemicals. | Long field life (weeks to months), rain-fastness, ease of application (manual or mechanical), biodegradable. | Customizing formulations for S. multistriatus; testing efficacy in various environmental conditions. |
The continued refinement of these technologies will lead to more robust and ecologically sound strategies for managing the smaller European elm bark beetle, thereby protecting valuable elm populations from the devastation of Dutch elm disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
